Nitrobenzyl-DOTA is a modified derivative of the well-known chelator, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This compound incorporates a nitrobenzyl group into its structure, enhancing its properties for specific applications in radiopharmaceuticals and molecular imaging. Nitrobenzyl-DOTA is primarily utilized in the development of targeted imaging agents and therapeutic conjugates due to its ability to form stable complexes with various metal ions.
The synthesis and application of nitrobenzyl-DOTA have been explored in various studies, highlighting its significance in the field of medicinal chemistry and radiopharmaceutical development. The compound has been synthesized using different methods, including direct peptide cyclization and modifications of existing DOTA derivatives .
Nitrobenzyl-DOTA falls under the category of chelating agents, specifically designed for coordination with lanthanide and transition metal ions. It is classified as a macrocyclic ligand due to its cyclic structure that allows for effective metal ion binding.
The synthesis of nitrobenzyl-DOTA can be achieved through several methods. One notable approach involves the direct cyclization of peptides that incorporate a nitrobenzyl moiety. This method enhances targeting capabilities in biomedical applications . Another method includes modifications to existing DOTA structures, such as the introduction of para-carboxylated benzyl groups .
The synthesis often begins with the preparation of a precursor compound, which is then subjected to cyclization reactions. For instance, one method involves using l-phenylalanine as a starting material, followed by a series of reactions that introduce the nitrobenzyl group into the DOTA framework. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high yield and purity .
Nitrobenzyl-DOTA features a tetraazacyclododecane core with four carboxylic acid groups and a para-nitrobenzyl substituent. The presence of the nitro group significantly affects the electronic properties of the ligand, enhancing its interaction with metal ions.
The molecular formula for nitrobenzyl-DOTA is C_{15}H_{18}N_{4}O_{6}, and its molecular weight is approximately 342.33 g/mol. The compound's structure can be visualized as follows:
Nitrobenzyl-DOTA participates in various chemical reactions primarily involving metal coordination. The chelation process typically involves the formation of stable complexes with lanthanide ions such as gadolinium(III) or europium(III). The stability constants for these complexes are crucial for their effectiveness in imaging applications.
The reaction conditions for synthesizing metal complexes often require careful control of pH and temperature to optimize binding efficiency. Studies have shown that nitrobenzyl-DOTA exhibits different coordination geometries depending on the metal ion used .
The mechanism of action for nitrobenzyl-DOTA revolves around its ability to selectively bind metal ions through its nitrogen donor atoms within the tetraazacyclododecane framework. Upon binding, it forms a stable chelate complex that can be used for imaging or therapeutic purposes.
Research indicates that the binding affinity of nitrobenzyl-DOTA for various metal ions can be quantified using stability constants derived from spectroscopic studies. These constants provide insight into the effectiveness of nitrobenzyl-DOTA in clinical applications .
Nitrobenzyl-DOTA is typically presented as a white to off-white powder. It is soluble in polar solvents such as water and dimethyl sulfoxide but exhibits limited solubility in non-polar solvents.
The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity is primarily characterized by its ability to form stable complexes with various cations.
Relevant data includes:
Nitrobenzyl-DOTA has significant applications in scientific research and clinical settings:
Nitrobenzyl-DOTA is fundamentally characterized as a tetraazamacrocycle featuring four acetic acid pendant arms and a para-nitrobenzyl group attached to one nitrogen atom of the cyclen ring (1,4,7,10-tetraazacyclododecane). This modification creates a heterosubstituted asymmetric center within the macrocyclic framework while preserving the eight donor atoms (four nitrogen and four oxygen) essential for high-affinity metal coordination. The molecular architecture positions the nitrobenzyl moiety away from the metal binding cavity, minimizing steric interference with coordination chemistry. Functionally, the nitro group serves as a versatile chemical handle for subsequent reduction to amines or participation in nucleophilic substitution reactions, enabling diverse bioconjugation strategies [2] [9].
Table 1: Fundamental Chemical Characteristics of p-Nitrobenzyl-DOTA
Property | Specification | Significance |
---|---|---|
Chemical Name | S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid | Describes molecular structure and substituent position |
Molecular Formula | C₂₃H₃₃N₅O₁₀·4HCl | Indifies protonation state and hydrochloride salt form for solubility |
Molecular Weight | 685.4 g/mol | Critical for stoichiometric calculations in synthesis |
CAS Number | 116052-88-1 | Unique identifier for chemical tracking and regulatory compliance |
Pendant Arms | Four acetic acid groups | Provides octadentate coordination capacity for metal ions |
Aromatic Substituent | para-Nitrobenzyl | Enables bioconjugation and provides site for further chemical modification |
The coordination behavior of Nitrobenzyl-DOTA mirrors classical DOTA complexes, forming thermodynamically stable and kinetically inert complexes with trivalent metal ions. For larger lanthanides (e.g., Gd³⁺, Lu³⁺), it adopts octadentate coordination where all four nitrogen atoms and four carboxylate oxygen atoms participate in metal binding, typically accommodating an additional water molecule to achieve a coordination number of nine. With smaller transition metals, it may function as a hexadentate ligand, leaving two carboxylate groups pendent. The kinetic stability of its complexes arises from the macrocylic effect coupled with the preorganization imparted by the rigid benzyl substituent. This structural rigidity contributes to slower dissociation rates compared to acyclic analogs, a critical feature for in vivo applications where demetallation could lead to toxic metal accumulation or reduced targeting efficiency [1] [4].
The historical trajectory of macrocyclic chelators began with the serendipitous discovery of crown ethers in the 1960s, which demonstrated unprecedented selectivity for alkali metal ions. This inspired the development of aza-crowns, leading to the synthesis of cyclen (1,4,7,10-tetraazacyclododecane) in the 1970s. The pivotal advancement came in 1976 when Hermann Stetter reported the first DOTA compound by functionalizing cyclen with four acetic acid arms, creating a versatile chelator with exceptional affinity for trivalent cations. DOTA's capacity to form extraordinarily stable complexes with gadolinium (log K ~25) quickly positioned it as the gold standard for MRI contrast agents, with [Gd(DOTA)]⁻ (gadoteric acid) becoming clinically approved under the brand name Dotarem® [1] [4].
The evolution toward bifunctional derivatives began in the late 1980s to address the growing need for targeted radiopharmaceuticals. Researchers recognized that while DOTA offered superb metal sequestration, it lacked functionality for conjugation to biological vectors. This prompted the development of monofunctionalized DOTA derivatives, with the nitrobenzyl variant emerging as a particularly strategic innovation. The landmark 1988 synthesis by Moi et al. introduced p-nitrobenzyl-DOTA via selective nitrogen alkylation of cyclen, creating an asymmetric structure with a nitro group positioned for facile reduction to amines or conversion to isothiocyanates. This approach represented a significant improvement over earlier bifunctional chelators like DTPA anhydride, which suffered from cross-linking issues and reduced coordination capacity [5] [9].
Table 2: Evolution of Macrocyclic Chelators Leading to Nitrobenzyl-DOTA
Development Era | Key Innovation | Limitations Addressed by Next Generation |
---|---|---|
1970s: Cyclen | 12-membered tetraaza macrocycle | Lacked metal-binding functional groups |
1976: DOTA | Tetraacetic acid pendant arms | Symmetrical structure prevented site-specific bioconjugation |
1988: p-Nitrobenzyl-DOTA | Site-specific aromatic nitro functionalization | Enabled controlled conjugation chemistry |
1990s: Chiral DOTA | Stereochemically defined substituents | Improved kinetic inertness and water exchange kinetics |
2000s: Cross-bridged | Structural reinforcement | Enhanced kinetic stability for radioactive isotopes |
The synthetic methodology for Nitrobenzyl-DOTA underwent significant refinement over subsequent decades. Early routes suffered from low yields and challenging purification due to the formation of regioisomers. A breakthrough came in 1993 with an improved synthetic pathway featuring tosyl-protected cyclen intermediates followed by deprotection using LiAlH₄, which provided higher yields and scalability. The development of chiral DOTA derivatives marked another evolutionary leap, where symmetrical chiral substituents around the tetraaza ring enhanced rigidity and enabled control over stereoisomers of lanthanide complexes. These chiral variants demonstrated orders-of-magnitude improved inertness to metal ion release compared to classical [Gd(DOTA)]⁻, addressing concerns about gadolinium deposition in tissues [3] [9].
Nitrobenzyl-DOTA occupies a critical niche in theranostic applications – an integrated approach that combines diagnostic imaging and targeted radiotherapy. Its versatility stems from the capacity to complex diverse radiometals across the periodic table while providing a consistent conjugation chemistry platform. For diagnostic positron emission tomography (PET), it forms stable complexes with gallium-68 (t₁/₂ = 68 min), enabling same-day imaging of receptor expression patterns. The kinetic inertness of the [⁶⁸Ga]Ga-Nitrobenzyl-DOTA complex is particularly crucial given the potential for transchelation to plasma transferrin in vivo. For therapeutic applications, it provides secure sequestration of beta-emitting isotopes like yttrium-90 (t₁/₂ = 64 h) and lutetium-177 (t₁/₂ = 6.7 d), as well as alpha-emitters including actinium-225 (t₁/₂ = 10 d). This broad metal compatibility allows for the creation of "matched pair" agents where identical targeting vectors labeled with different isotopes enable imaging-based treatment planning followed by precisely calibrated therapy [5] [6] [8].
The bioconjugation versatility of Nitrobenzyl-DOTA has enabled its integration with diverse targeting vectors. Reduction of the nitro group generates the corresponding aniline derivative, which can be converted to isothiocyanate for reaction with amine groups on proteins or peptides. Alternatively, the electron-deficient aromatic ring undergoes nucleophilic substitution reactions with thiols or amines under mild conditions. This chemistry facilitated the development of antibody-DOTA conjugates where monoclonal antibodies (mAbs) serve as tumor-targeting vehicles. Early clinical breakthroughs included ⁹⁰Y-labeled anti-CD20 antibodies conjugated via Nitrobenzyl-DOTA for non-Hodgkin lymphoma treatment. More recently, it has enabled peptide-based radiopharmaceuticals targeting overexpressed receptors on cancer cells. The most clinically advanced examples include DOTA-TOC (Tyr³-octreotide) and DOTA-TATE (Tyr³-octreotate) for somatostatin receptor-positive neuroendocrine tumors, where the nitrobenzyl-derived linker provides optimal spacing between the peptide and chelator [1] [6].
Table 3: Radiometal Complexes Enabled by Nitrobenzyl-DOTA Platform
Radiometal | Half-Life | Emissions | Primary Applications | Key Advantage |
---|---|---|---|---|
Gallium-68 | 68 min | β⁺ (89%) | PET imaging | Generator-produced, suitable for peptide imaging |
Yttrium-90 | 64 h | β⁻ (2.28 MeV) | Radioimmunotherapy | High-energy beta for solid tumor treatment |
Lutetium-177 | 6.7 d | β⁻ (0.497 MeV), γ | Targeted radiotherapy & imaging | Ideal beta energy for small metastases, gamma for imaging |
Indium-111 | 2.8 d | γ (171, 245 keV) | SPECT imaging, dosimetry | Matched pair with ⁹⁰Y for therapy planning |
Actinium-225 | 10 d | α | Alpha-targeted therapy | High linear energy transfer for resistant tumors |
The structural influence of the nitrobenzyl moiety extends beyond merely providing a conjugation handle. Studies comparing regioisomeric DOTA derivatives have revealed that substituent position significantly impacts water exchange kinetics and isomer distribution in lanthanide complexes. When hydrophobic groups like phenyl are positioned near the water binding site, they substantially reduce water proton exchange rates – a property exploited in paramagnetic chemical exchange saturation transfer (PARACEST) MRI agents. Furthermore, the asymmetric modification breaks the symmetry of the parent DOTA molecule, potentially simplifying the NMR spectra of complexes and facilitating analysis. This controlled asymmetry has been leveraged in the design of heterobimetallic complexes where one metal ion occupies the macrocyclic cavity while the aromatic moiety coordinates a second metal center, enabling multimodal imaging approaches [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7